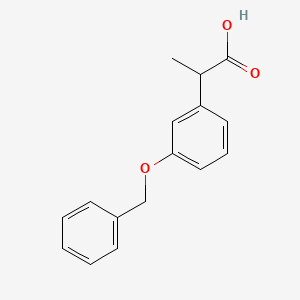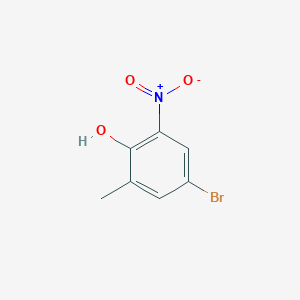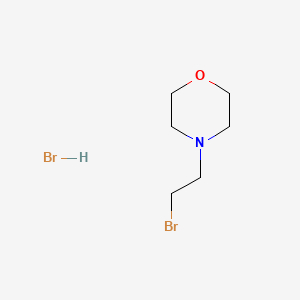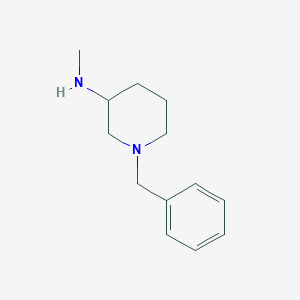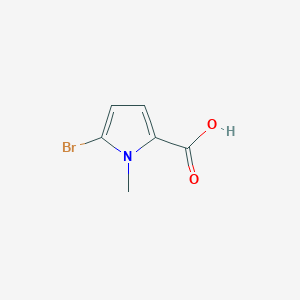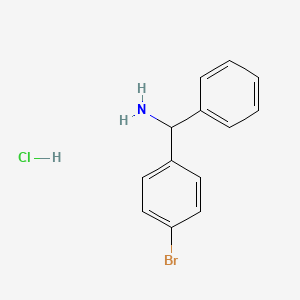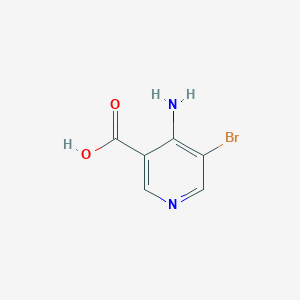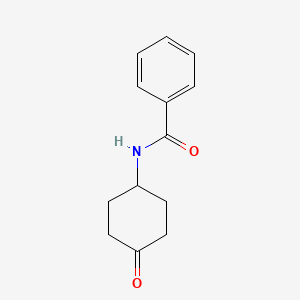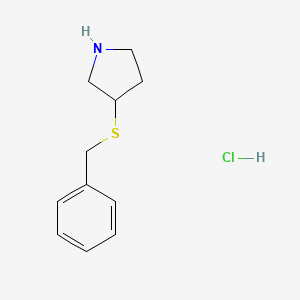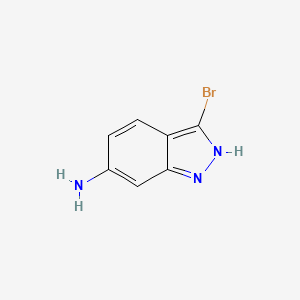
3-溴-1H-吲唑-6-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
科学研究应用
3-Bromo-1H-indazol-6-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Biological Studies: Used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: Employed as a probe to investigate biological processes and molecular interactions.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
Target of Action
3-Bromo-1H-indazol-6-amine is a heterocyclic compound that has been shown to interact with various targets. It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment . In particular, it has been found to interact with the hinge region of tyrosine kinase , a protein that plays a crucial role in signal transduction pathways and is often implicated in cancer and other diseases .
Mode of Action
The compound’s interaction with its targets leads to a series of changes at the molecular level. For instance, in the case of tyrosine kinase, the binding of 3-bromo-1H-indazol-6-amine can inhibit the kinase’s activity . This inhibition can disrupt the signal transduction pathways that the kinase is involved in, potentially leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of tyrosine kinase by 3-bromo-1H-indazol-6-amine can affect multiple biochemical pathways. For example, tyrosine kinases are involved in the regulation of cell growth and proliferation. By inhibiting these kinases, the compound can disrupt these processes, potentially leading to a decrease in the growth of cancer cells .
Result of Action
The primary result of 3-bromo-1H-indazol-6-amine’s action is the inhibition of tyrosine kinase activity, which can lead to a decrease in the proliferation of cancer cells . Additionally, the compound has been shown to have a promising inhibitory effect against the K562 cell line, a model for chronic myeloid leukemia .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-indazol-6-amine typically involves the bromination of 1H-indazole followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the 6-position.
Industrial Production Methods
Industrial production methods for 3-bromo-1H-indazol-6-amine may involve large-scale bromination and amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-Bromo-1H-indazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydrazine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide, nitric acid, or potassium permanganate.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products
Substitution: Formation of 3-substituted indazole derivatives.
Oxidation: Formation of nitro or nitroso indazole derivatives.
Reduction: Formation of hydrazine derivatives.
相似化合物的比较
Similar Compounds
1H-Indazole: The parent compound without the bromine and amino substituents.
3-Chloro-1H-indazol-6-amine: Similar structure with a chlorine atom instead of bromine.
3-Iodo-1H-indazol-6-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
3-Bromo-1H-indazol-6-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the amino group at the 6-position provides opportunities for further functionalization and derivatization, making it a versatile scaffold in medicinal chemistry.
属性
IUPAC Name |
3-bromo-2H-indazol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIJITFZLLQUCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598305 |
Source


|
| Record name | 3-Bromo-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52347-72-5 |
Source


|
| Record name | 3-Bromo-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
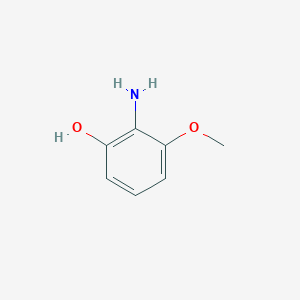
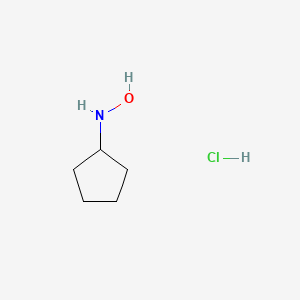
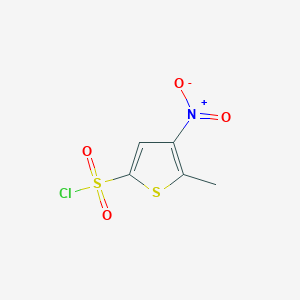
![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)
